Cas no 952182-54-6 (1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide)

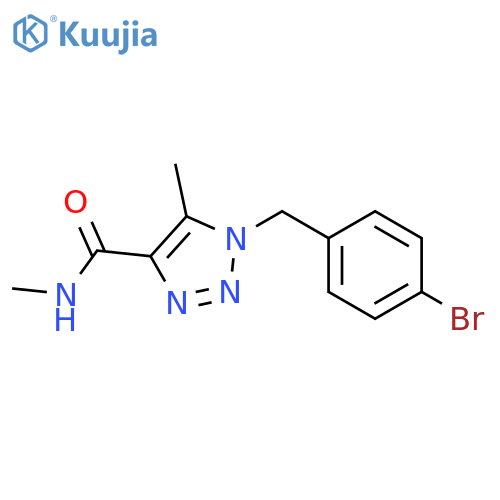

952182-54-6 structure

商品名:1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

- AKOS005072847

- MFCD09607957

- 1-[(4-bromophenyl)methyl]-N,5-dimethyltriazole-4-carboxamide

- 1-[(4-bromophenyl)methyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

- 952182-54-6

- H-20173

- DTXSID601153989

-

- インチ: InChI=1S/C12H13BrN4O/c1-8-11(12(18)14-2)15-16-17(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3,(H,14,18)

- InChIKey: QFGKBSRPTHJMDW-UHFFFAOYSA-N

- ほほえんだ: Cc1c(nnn1Cc2ccc(cc2)Br)C(=O)NC

計算された属性

- せいみつぶんしりょう: 308.02727Da

- どういたいしつりょう: 308.02727Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 59.8Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 186°(dec)

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM309960-5g |

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide |

952182-54-6 | 95% | 5g |

$538 | 2023-03-05 | |

| Key Organics Ltd | H-20173-0.5G |

1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide |

952182-54-6 | >95% | 0.5g |

£105.00 | 2025-02-09 | |

| Key Organics Ltd | H-20173-1G |

1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide |

952182-54-6 | >95% | 1g |

£165.00 | 2025-02-09 | |

| Key Organics Ltd | H-20173-5MG |

1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide |

952182-54-6 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | H-20173-10MG |

1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide |

952182-54-6 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | H-20173-20MG |

1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide |

952182-54-6 | >95% | 20mg |

£76.00 | 2023-04-19 | |

| A2B Chem LLC | AI82052-5g |

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide |

952182-54-6 | >95% | 5g |

$885.00 | 2024-07-18 | |

| A2B Chem LLC | AI82052-5mg |

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide |

952182-54-6 | >95% | 5mg |

$214.00 | 2024-07-18 | |

| TRC | B031930-250mg |

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide |

952182-54-6 | 250mg |

$ 220.00 | 2022-06-07 | ||

| Key Organics Ltd | H-20173-1MG |

1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide |

952182-54-6 | >95% | 1mg |

£37.00 | 2025-02-09 |

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

952182-54-6 (1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量